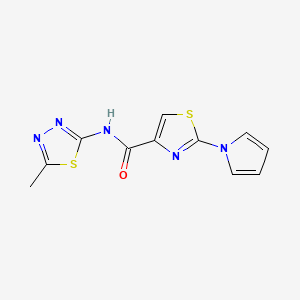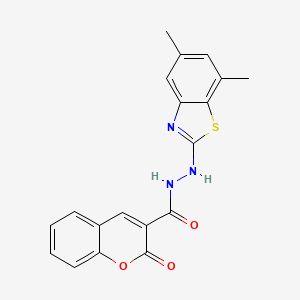![molecular formula C13H11N3O2S2 B6580269 2-methyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-1,3-thiazole-4-carboxamide CAS No. 1207029-35-3](/img/structure/B6580269.png)
2-methyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-1,3-thiazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including thiazole, oxazole, and thiophene
Mechanism of Action
- Thiazoles, as a class, exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
- Absorption : The compound’s solubility and lipophilicity influence its absorption. Thiazoles are slightly soluble in water but more soluble in organic solvents .
Target of Action
Pharmacokinetics (ADME)
Result of Action
Biochemical Analysis
Biochemical Properties
2-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 2-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-4-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the energy balance within the cell .
Molecular Mechanism
At the molecular level, 2-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-4-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and protein-protein interactions. The compound’s ability to modulate these molecular processes is key to its potential therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-4-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 2-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, such as liver damage or alterations in blood chemistry. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
2-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and altered energy production within the cell .
Transport and Distribution
The transport and distribution of 2-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s pharmacokinetics and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 2-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)thiazole-4-carboxamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, the compound may localize to the mitochondria, affecting mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole and oxazole rings. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate ring closure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole and oxazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazoles and oxazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial and fungal infections due to its antimicrobial properties.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole-based compounds with similar ring structures and functional groups.
Oxazole Derivatives: Compounds containing oxazole rings with similar substitution patterns.
Thiophene Derivatives: Thiophene-containing compounds with comparable biological activities.
Uniqueness: This compound is unique due to its combination of thiazole, oxazole, and thiophene rings, which provides a distinct set of chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-15-10(7-20-8)13(17)14-6-9-5-11(18-16-9)12-3-2-4-19-12/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPFZXLLCYDAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B6580201.png)

![2-({6-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6580206.png)
![N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6580216.png)
![N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6580224.png)
![N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6580230.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea](/img/structure/B6580238.png)
![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6580243.png)
![1-(5-chloro-2-methoxyphenyl)-3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}urea](/img/structure/B6580246.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580247.png)
![2-(1,2-benzoxazol-3-yl)-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6580254.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B6580292.png)
